molecular formula C17H12FN3O2 B1326742 4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid CAS No. 1119450-51-9

4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid

Cat. No. B1326742
CAS RN: 1119450-51-9
M. Wt: 309.29 g/mol
InChI Key: XEMMIWLDOUMUMQ-UHFFFAOYSA-N
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Description

The compound "4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid" is a derivative of benzoic acid and is structurally related to various compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. While the exact compound is not directly mentioned in the provided papers, similar compounds with benzoic acid moieties and substituted phenyl groups have been investigated for their chemical and physical properties, as well as their potential use in various applications such as antimicrobial agents and solar cell technology .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of benzoic acid derivatives with various reagents. For instance, benzoic acid p-amino-[(substituted phenyl/pyridyl) methylene] hydrazide derivatives were synthesized by the interaction of p-aminobenzoic acid hydrazide with various aromatic aldehydes . Similarly, compounds with pyridazinone moieties have been obtained through cyclocondensation reactions . These methods suggest that the synthesis of "this compound" could potentially involve similar synthetic strategies, utilizing substituted phenyl groups and benzoic acid as starting materials.

Molecular Structure Analysis

The molecular structure of compounds related to "this compound" has been characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry . Additionally, crystallographic studies have provided insights into the molecular conformations and intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which can influence the properties and reactivity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is influenced by the presence of functional groups that can participate in various chemical reactions. For example, the carboxyl group in benzoic acid derivatives can be involved in acid-base reactions, while substituents on the phenyl ring can engage in electrophilic substitution reactions. The presence of a pyridazinone moiety can also introduce additional reactivity, as seen in the synthesis of cardio-active pyridazinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are determined by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the acidity of the carboxyl group, while the overall molecular geometry can influence the compound's crystallinity and solubility. Spectroscopic investigations, including UV-VIS and fluorescence spectra, along with computational studies such as DFT, provide a comprehensive understanding of the electronic structures and photochemical behavior of these compounds .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antibacterial Agents : Derivatives of the compound have been synthesized and evaluated for their potential as antibacterial agents. The incorporation of fluorine and other substituents into the benzoic acid structure has been explored to enhance antibacterial efficacy (Holla, Bhat, & Shetty, 2003).
  • Antimicrobial Activity : Arylhydrazones of p-aminobenzoic acid hydrazide, including derivatives with 4-fluorophenyl groups, have been synthesized and assessed for antimicrobial activity. These compounds have shown potential against various microorganisms, highlighting the importance of structural modifications for enhanced activity (Komurcu et al., 1995).
  • Corrosion Inhibition : Pyridazine derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. The study emphasizes the role of the pyridazine ring and its substituents in offering protection against corrosion, demonstrating the compound's utility beyond biological applications (Mashuga, Olasunkanmi, & Ebenso, 2017).

Chemical Synthesis and Reactivity

  • Heterocyclic Chemistry : The fluorophenyl pyridazinyl ketone, a related compound, has been used as a precursor for synthesizing various benzo-annelated heterocycles. This showcases the versatility of the core structure in accessing novel chemical spaces for potential pharmacological activities (Heinisch, Haider, & Moshuber, 1994).

Anticancer and Antiangiogenic Properties

  • Anticancer Agents : Certain pyridazinone derivatives, including those with chloro and fluoro substituents, have been synthesized and tested against cancer cell lines. These studies have led to the identification of compounds with significant inhibitory activity, indicating the potential for further development as anticancer agents (Kamble et al., 2015).

Safety and Hazards

This compound is considered an irritant . It is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

4-[[6-(3-fluorophenyl)pyridazin-3-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O2/c18-13-3-1-2-12(10-13)15-8-9-16(21-20-15)19-14-6-4-11(5-7-14)17(22)23/h1-10H,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMMIWLDOUMUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(C=C2)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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